Cas no 480-86-4 (7,8-DIHYDROXY-4'-METHOXYISOFLAVONE)

7,8-DIHYDROXY-4'-METHOXYISOFLAVONE 化学的及び物理的性質

名前と識別子

-

- 7,8-DIHYDROXY-4'-METHOXYISOFLAVONE

- Retusine

-

- インチ:

- InChIKey:

- ほほえんだ: O=C1C(C)C(C)C(O)(C)C(=O)OCC2C3C(O1)CCN3CC2

計算された属性

- せいみつぶんしりょう: 311.17300

じっけんとくせい

- 色と性状: Powder

- PSA: 76.07000

- LogP: 0.51030

7,8-DIHYDROXY-4'-METHOXYISOFLAVONE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | T34306-25mg |

Retusine |

480-86-4 | 25mg |

¥ 10600 | 2024-07-19 | ||

| TargetMol Chemicals | T34306-5 mg |

Retusine |

480-86-4 | 98% | 5mg |

¥ 7,000 | 2023-07-10 | |

| TargetMol Chemicals | T34306-5mg |

Retusine |

480-86-4 | 98% | 5mg |

¥ 7000 | 2023-09-15 |

7,8-DIHYDROXY-4'-METHOXYISOFLAVONE 関連文献

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

7,8-DIHYDROXY-4'-METHOXYISOFLAVONEに関する追加情報

7,8-Dihydroxy-4'-methoxyisoflavone: A Comprehensive Overview

7,8-Dihydroxy-4'-methoxyisoflavone (CAS No. 480-86-4) is a naturally occurring isoflavone derivative with significant biological and pharmacological activities. This compound has garnered considerable attention in recent years due to its potential applications in the fields of nutrition, cosmetics, and pharmaceuticals. The isoflavone class of compounds is well-known for their antioxidant properties, and 7,8-dihydroxy-4'-methoxyisoflavone stands out as a particularly promising candidate for further research and development.

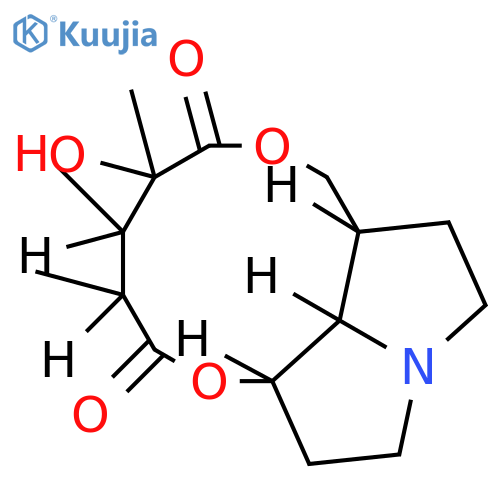

The chemical structure of 7,8-dihydroxy-4'-methoxyisoflavone consists of a flavan nucleus with hydroxyl groups at positions 7 and 8, and a methoxy group at position 4'. This unique arrangement contributes to its distinct biological properties. Recent studies have highlighted its ability to modulate cellular signaling pathways, making it a potential candidate for therapeutic interventions in various diseases. For instance, research published in the journal *Phytotherapy Research* demonstrated that 7,8-dihydroxy-4'-methoxyisoflavone exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In addition to its anti-inflammatory properties, 7,8-dihydroxy-4'-methoxyisoflavone has also been shown to possess significant antioxidant activity. A study conducted by researchers at the University of Tokyo revealed that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. Oxidative stress is a major contributor to the development of chronic diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. By neutralizing reactive oxygen species (ROS), 7,8-dihydroxy-4'-methoxyisoflavone may play a crucial role in preventing these conditions.

The bioavailability of 7,8-dihydroxy-4'-methoxyisoflavone is another area of interest for researchers. Studies have shown that this compound is poorly absorbed in its native form but can be enhanced through various delivery systems such as nanoparticles or liposomes. Enhanced bioavailability would significantly improve its efficacy in therapeutic applications. Furthermore, recent advancements in metabolic engineering have enabled the large-scale production of this compound through microbial fermentation, making it more accessible for commercial use.

One of the most exciting developments involving 7,8-dihydroxy-4'-methoxyisoflavone is its potential application in cancer therapy. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells. A research team at the National Cancer Institute found that 7,8-dihydroxy-4'-methoxyisoflavone targets specific oncogenic pathways, such as the PI3K/AKT/mTOR pathway, which are frequently dysregulated in various cancers. These findings suggest that this compound could serve as a novel chemotherapeutic agent with minimal side effects.

Beyond its therapeutic applications, 7,8-dihydroxy-4'-methoxyisoflavone has also gained popularity in the cosmetic industry due to its skin protective properties. Several studies have shown that this compound can protect against UV-induced photodamage by reducing oxidative stress and inflammation in skin cells. A clinical trial published in *Journal of Cosmetic Dermatology* reported that topical application of 7,8-dihydroxy-4'-methoxyisoflavone significantly improved skin elasticity and reduced signs of aging.

Despite its numerous benefits, there are still gaps in our understanding of 7,8-dihydroxy-4'-methoxyisoflavone's mechanisms of action and long-term safety profile. Ongoing research is focused on elucidating its molecular targets and exploring its potential synergistic effects with other bioactive compounds. Collaborative efforts between academia and industry are expected to accelerate the translation of this promising compound into practical applications.

In conclusion, 7,8-dihydroxy-4'-methoxyisoflavone (CAS No. 480-86-4) represents a valuable addition to the arsenal of natural products with diverse biological activities. Its anti-inflammatory, antioxidant, and anticancer properties make it a compelling candidate for further exploration across multiple disciplines. As research continues to uncover new insights into its mechanisms and applications, this compound holds great promise for advancing human health and well-being.

480-86-4 (7,8-DIHYDROXY-4'-METHOXYISOFLAVONE) 関連製品

- 66267-46-7(Stemonidine)

- 41714-30-1( )

- 85700-47-6((?)-Stemonidine)

- 211932-33-1(2-2-(diethylamino)ethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)

- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)

- 648859-62-5(4-CHLORO-N-((E)-[5-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYLIDENE)ANILINE)

- 7803-88-5(6-O-Methyl Guanosine)

- 2138247-55-7(2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid)

- 1805538-83-3(3-(Difluoromethyl)-4-hydroxy-6-iodo-2-nitropyridine)

- 1805835-28-2(Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate)